1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole
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Overview
Description
1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a sulfonyl group attached to an indole ring, which is further substituted with a nitro group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific steps may include:
Nitration: Introduction of the nitro group to the indole ring.
Sulfonylation: Attachment of the sulfonyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[(4-methylbenzene)sulfonyl]-2-amino-1H-indole.
Scientific Research Applications
1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzene-1-sulfonyl chloride: A related compound with a sulfonyl chloride group instead of a nitro group.
3-fluoro-4-methylbenzene-1-sulfonyl chloride: Another similar compound with a fluorine substitution.
Uniqueness
1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-indole is unique due to the combination of its sulfonyl and nitro groups attached to an indole ring. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in closely related compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-13(9-7-11)22(20,21)16-14-5-3-2-4-12(14)10-15(16)17(18)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSBORGGAUVMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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